2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
Description
This compound is a structurally complex molecule featuring a tetrahydroquinazolinone core substituted with a furan-2-yl group at the 7-position and a diethylcarbamodithioate moiety linked via a 2-oxoethylamino bridge. The furan ring may contribute to lipophilicity and influence bioavailability.
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-23(4-2)19(27)28-11-17(25)22-18-20-10-13-14(21-18)8-12(9-15(13)24)16-6-5-7-26-16/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,21,22,25) |
InChI Key |
GVDMVIACXGJOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the construction of the quinazolinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The diethylcarbamodithioate group may enhance the compound’s binding affinity or stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Functional Comparisons
Table 2: Comparative Physicochemical Data
Research Findings and Mechanistic Insights
Synthetic Pathways: The tetrahydroquinazolinone core in the target compound is analogous to CAS 525581-28-6, synthesized via condensation reactions involving furan-substituted intermediates . Diethylcarbamodithioate derivatives are typically prepared by reacting amines with carbon disulfide, suggesting a plausible route for introducing this group .
Biological and Chemical Activity :
- The chloroacetamide analog (CAS 525581-28-6) exhibits irritant properties, while furilazole acts as a herbicide safener by modulating plant detoxification enzymes .
- The diethylcarbamodithioate group in the target compound may enhance metal-binding capacity or enzyme inhibition, similar to dithiocarbamate pesticides .
Stability and Reactivity :
Biological Activity
The compound 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a furan ring, a quinazolinone core, and a carbamodithioate group. These structural components are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate |
| Molecular Formula | C14H18N4O3S2 |
| Molecular Weight | 358.44 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research has indicated that compounds similar to the one exhibit antimicrobial properties. For instance, derivatives of quinazolinones have been studied for their efficacy against various bacterial strains. The presence of the furan moiety is hypothesized to enhance antimicrobial activity due to its ability to interact with microbial enzymes and cellular structures.
Anticancer Activity
The quinazolinone scaffold is well-known for its anticancer properties. Studies have shown that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell signaling pathways.
In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines at micromolar concentrations.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those linked to cancer cell growth.
- DNA Interaction : It may intercalate with DNA or interfere with DNA replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to cell death.
Case Studies
- Study on Antimicrobial Activity : A study published in 2022 evaluated the antimicrobial effects of similar quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 10 μg/mL .
- Anticancer Research : Another study focused on the anticancer potential of quinazolinone derivatives showed that one such derivative reduced the proliferation of MCF-7 breast cancer cells by 70% at a concentration of 5 μM .
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary tests on related compounds have shown low cytotoxicity with CC50 values exceeding 100 μM in standard cell lines such as Vero and MDCK cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
